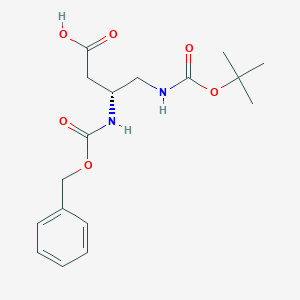

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Description

BenchChem offers high-quality (R)-4-(Boc-amino)-3-(Z-amino)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(Boc-amino)-3-(Z-amino)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMZCONPFBQTC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541352 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108919-51-3, 96186-30-0 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Chiral Building Block of Strategic Importance

An In-depth Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: Properties, Synthesis, and Applications

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a non-proteinogenic γ-amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a defined stereocenter and two differentially protected amino groups, makes it a highly valuable and versatile chiral building block. The presence of the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group allows for selective deprotection and subsequent chemical modification. This orthogonal protection scheme is fundamental to its utility, enabling the precise construction of complex molecular architectures.

This guide provides a comprehensive technical overview of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore the strategic considerations behind its synthesis, and illuminate its critical role in the development of peptidomimetics and as a precursor to potent GABA analogues for neurological research.

PART 1: Core Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a white crystalline powder, and its defined stereochemistry is crucial for its application in pharmaceuticals where enantiomeric purity is paramount for drug efficacy and safety.[1]

Structural and Molecular Data

The molecule's structure is centered around a butyric acid backbone with two amino substituents at the C3 and C4 positions. The chirality at the C3 position is fixed in the (R) configuration. The differential protection of the amino groups—Boc at the terminal C4 position and Z at the chiral C3 position—is the cornerstone of its synthetic value.

Diagram 1: Chemical Structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Caption: Structure showing the (R)-stereocenter and orthogonal Boc and Z protecting groups.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, which are critical for experimental design, including reaction setup and purification.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [2] |

| Molecular Weight | 352.4 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 134-140 °C | [2] |

| Optical Rotation | [a]D20 = +12 ± 2º (c=1 in DMF) | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

PART 2: Synthesis Strategy and Methodologies

The synthesis of di-protected diamino acids like (R)-4-(Boc-amino)-3-(Z-amino)butyric acid requires a multi-step approach that carefully controls stereochemistry and functional group protection.[3] The choice of protecting groups is the most critical decision in the synthetic design.

The Rationale for Orthogonal Protection

In peptide synthesis and the creation of complex organic molecules, it is often necessary to deprotect one functional group while leaving others intact.[4] This is achieved using an "orthogonal" protection scheme, where each protecting group is removed by a specific set of reagents that do not affect the others.[4]

-

Boc (tert-butyloxycarbonyl) Group: This group is highly sensitive to strong acids.[5] It is typically removed using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6] This process generates a volatile t-butyl cation, which is often scavenged to prevent side reactions.[5]

-

Z (Benzyloxycarbonyl or Cbz) Group: The Z group is stable to the acidic conditions used for Boc removal.[7] It is cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[4][7]

This orthogonality allows a synthetic chemist to, for example, remove the Boc group to expose the C4-amino group for chain extension, while the Z-protected C3-amino group remains shielded. Subsequently, the Z group can be removed to allow for modification at the C3 position.

Diagram 2: Conceptual Synthetic Workflow

Caption: A conceptual flowchart for the synthesis of the target molecule.

Representative Synthetic Protocol (Conceptual)

While numerous specific routes exist, a common strategy involves starting from a readily available chiral precursor, such as a derivative of (R)-aspartic acid. The following is a generalized, illustrative protocol.

Objective: To synthesize (R)-4-(Boc-amino)-3-(Z-amino)butyric acid from a suitable chiral starting material.

Materials:

-

(R)-Aspartic acid derivative (e.g., N-Z-(R)-aspartic acid anhydride)

-

Reducing agent (e.g., NaBH₄)

-

Azide source (e.g., Sodium Azide)

-

Hydrogenation catalyst (e.g., Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Oxidizing agent (e.g., TEMPO/bleach)

-

Appropriate solvents (THF, DMF, DCM) and reagents for workup and purification.

Methodology:

-

Step 1: Selective Reduction. The side-chain carboxylic acid of an N-Z protected (R)-aspartic acid derivative is selectively reduced to a primary alcohol. This step preserves the stereocenter and the primary carboxylic acid that will become part of the final product.

-

Causality: Using a selective reducing agent ensures that only the desired carboxyl group is transformed, maintaining the integrity of other functional groups.

-

-

Step 2: Conversion to a Primary Amine. The resulting primary alcohol is converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide. The azide is then reduced to a primary amine (the future C4-amino group), typically via catalytic hydrogenation.

-

Causality: The azide displacement/reduction is a robust and high-yielding method for introducing an amino group without racemization.

-

-

Step 3: Orthogonal Protection. With the N-Z group already present at the C3 position, the newly formed C4-primary amine is protected with a Boc group by reacting it with Boc₂O under basic conditions.[6]

-

Causality: This step establishes the crucial di-protected framework, enabling selective future manipulations.

-

-

Step 4: Final Carboxyl Group Formation. The remaining functional group from the original aspartic acid backbone is converted to the final carboxylic acid moiety if it is not already in that form (e.g., oxidation of an aldehyde or hydrolysis of an ester).

-

Step 5: Purification. The final product is purified using techniques such as column chromatography or recrystallization to achieve the high purity required for pharmaceutical applications (typically >98%).[2] Characterization is performed using HPLC, NMR, and mass spectrometry.

-

Trustworthiness: Each step would be monitored by TLC or LC-MS to ensure reaction completion, and the final product's identity and purity must be rigorously confirmed, validating the entire process.

-

PART 3: Applications in Drug Discovery and Development

The unique structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid make it a valuable intermediate in several areas of pharmaceutical research.[2] Its primary applications are in the synthesis of modified peptides (peptidomimetics) and as a precursor for GABA analogues.[2][8]

A. Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, or increased receptor affinity. α,β-Diamino acids are important building blocks for these compounds.[8] By incorporating (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a peptide sequence, researchers can introduce a constrained γ-amino acid residue. This can induce specific secondary structures (e.g., turns or helices) and orient side chains in a precise manner, which is critical for optimizing interactions with biological targets.

B. Precursor for GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[9][10] GABA deficiency is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[9][11]

However, GABA itself has limited therapeutic potential because its high polarity prevents it from effectively crossing the blood-brain barrier.[11] This has driven the development of GABA analogues—structurally similar molecules designed to overcome this limitation and modulate the GABAergic system.[11][12]

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is an ideal starting point for synthesizing chiral GABA analogues. After selective deprotection and modification, it can be converted into molecules like (R)-4-amino-3-hydroxybutyric acid (GABOB), a known neuromodulator with greater biological activity than its (S)-isomer.[13] Derivatives of this core structure are investigated for their potential as neuroprotective agents and treatments for neurodegenerative diseases.[2][13]

Diagram 3: Application and Relevance in Drug Discovery

Caption: The central role of the title compound in developing peptidomimetics and GABA analogues.

Conclusion

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value lies in the precise combination of stereochemical control and orthogonal protecting groups, which provides a reliable and flexible platform for building molecular complexity. From inducing specific conformations in peptidomimetics to serving as the chiral foundation for next-generation neurological drugs, this compound facilitates the translation of rational drug design into tangible therapeutic candidates. As research into complex diseases continues, the demand for sophisticated, purpose-built molecular building blocks like this will undoubtedly grow, cementing its importance in the landscape of modern drug discovery.

References

-

Gamma-aminobutyric acid analogs. Drugs.com. [Link]

-

Nonstandard Diamino Dicarboxylic Amino Acid. YouTube. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. [Link]

-

A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. PMC - NIH. [Link]

-

The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI. [Link]

-

Double reductive alkylation of N a -protected diamino acids with... ResearchGate. [Link]

- Synthesis method of (R) -3-aminobutanol.

-

Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. [Link]

-

4-Amino-3-hydroxybutanoic acid | C4H9NO3. PubChem. [Link]

-

Butyric acid: Applications and recent advances in its bioproduction. PubMed. [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]

-

Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed. [Link]

-

GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

-

Butyric acid: Applications and recent advances in its bioproduction. OSTI.gov. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Showing Compound 4-Aminobutyric acid (FDB008937). FooDB. [Link]

-

Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]

-

Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Cornerstone for Advanced Peptide-Based Drug Discovery

Introduction: The Strategic Importance of Orthogonally Protected Diamino Acids in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the quest for novel therapeutics with enhanced specificity, stability, and efficacy is paramount. Peptides and peptidomimetics have emerged as a promising class of drugs, owing to their high potency and selectivity. However, their inherent susceptibility to proteolytic degradation and poor bioavailability have historically limited their therapeutic potential. The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry to overcome these limitations.

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral, orthogonally protected β-amino acid, represents a pivotal building block in the design and synthesis of sophisticated peptide-based therapeutics. Its unique structural architecture, featuring two distinct and selectively cleavable amino-protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group—offers chemists precise control over the synthetic route. This guide provides a comprehensive technical overview of this versatile molecule, from its fundamental properties and synthesis to its critical applications in the development of next-generation therapeutics.

Core Identifiers and Physicochemical Properties

A precise understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. The key identifiers and physicochemical characteristics of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid are summarized below.

| Identifier | Value | Source |

| CAS Number | 108919-51-3 | [1] |

| Synonyms | Z-D-Dbu(Boc)-OH, Nβ-Z-Nγ-Boc-D-3,4-diaminobutyric acid | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 134-140 °C | [1] |

| Optical Rotation | [α]D²⁰ = +12 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Strategic Synthesis: An Enantioselective Pathway from D-Aspartic Acid

The enantioselective synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is crucial for its application in chiral drug candidates. A robust and well-established strategy commences with the readily available and chiral D-aspartic acid. This approach leverages a key Curtius rearrangement for the stereospecific introduction of the second amino group. The orthogonality of the Boc and Z protecting groups is a central theme throughout the synthesis, allowing for selective manipulation of the amino functionalities.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established methodologies for preparing orthogonally protected β-amino acids from aspartic acid derivatives.

Step 1: Nα-Boc Protection of D-Aspartic Acid

-

To a solution of D-aspartic acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of sodium bisulfate to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-D-aspartic acid.

Step 2: Selective Activation of the β-Carboxylic Acid and Curtius Rearrangement This step is often achieved via the formation of a cyclic anhydride or by selective esterification of the α-carboxylic acid followed by activation of the free β-carboxylic acid.

-

The Nα-Boc-D-aspartic acid is converted to its corresponding β-acyl azide. A common method involves the reaction with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an anhydrous solvent such as THF.

-

The resulting acyl azide is then subjected to a Curtius rearrangement by heating the reaction mixture. This rearrangement proceeds with retention of configuration, which is critical for maintaining the stereochemical integrity of the final product.

-

The isocyanate intermediate formed during the rearrangement is trapped in situ by the addition of benzyl alcohol. This step introduces the Z-protecting group onto the newly formed amino group at the β-position.

Step 3: Work-up and Purification

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in an appropriate organic solvent and washed with a mild aqueous acid and then with a mild aqueous base to remove any unreacted starting materials or byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Spectroscopic Characterization: A Signature of Structure

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons.

-

CH₂ of Z-group: A singlet at approximately 5.1 ppm.

-

NH Protons: Two broad signals, one for the Boc-protected amine and one for the Z-protected amine. Their chemical shifts would be concentration and solvent dependent.

-

CH and CH₂ of Butyric Acid Backbone: A series of multiplets corresponding to the protons on the chiral centers and the adjacent methylene group.

-

tert-Butyl Protons (Boc-group): A sharp singlet at around 1.4 ppm, integrating to 9 protons.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbons: Two signals in the downfield region (170-180 ppm) corresponding to the carboxylic acid and the two carbamate groups.

-

Aromatic Carbons (Z-group): Multiple signals in the aromatic region (127-137 ppm).

-

CH₂ of Z-group: A signal around 67 ppm.

-

C(CH₃)₃ of Boc-group: A signal around 80 ppm for the quaternary carbon.

-

CH and CH₂ of Butyric Acid Backbone: Signals in the aliphatic region.

-

(CH₃)₃ of Boc-group: A signal around 28 ppm.

Applications in Drug Discovery and Development: The Peptidomimetic Advantage

The true value of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid lies in its application as a sophisticated building block for peptide-based therapeutics. Its incorporation into a peptide sequence can confer several advantageous properties.

Enhanced Proteolytic Stability

Peptides constructed from β-amino acids are often resistant to degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This increased stability translates to a longer in vivo half-life, a critical factor for the development of effective drugs.

Conformational Constraint and Secondary Structure Mimicry

The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, yet also allows for the formation of unique and stable secondary structures, such as helices and turns, that can mimic the bioactive conformations of natural peptides. This conformational pre-organization can lead to higher binding affinities for their biological targets. The diaminobutyric acid scaffold, in particular, can be used to create specific turns in a peptide chain, which is often crucial for receptor recognition.

A Key Component in Antimicrobial Peptides

Many naturally occurring antimicrobial peptides are rich in cationic residues like lysine. Diaminobutyric acid can serve as a shorter chain homolog of lysine. The incorporation of D-amino acid configurations, such as the one in the title compound, can further enhance resistance to bacterial proteases while maintaining the crucial cationic and amphipathic character required for membrane disruption and antimicrobial activity.

Scaffolds for Protease Inhibitors

The unique stereochemistry and functionality of this building block make it an attractive scaffold for the design of protease inhibitors. The amino groups can be further functionalized to interact with specific pockets in the active site of a target protease, while the β-amino acid backbone can mimic the transition state of peptide bond cleavage.

Conclusion: A Versatile Tool for the Future of Peptide Therapeutics

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than just a chemical reagent; it is a testament to the power of rational design in medicinal chemistry. Its orthogonal protection scheme provides the synthetic flexibility required for the construction of complex molecular architectures, while its inherent properties as a β-amino acid address some of the most significant challenges in peptide drug development. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, characterization, and strategic application of this building block is essential for unlocking the full potential of peptide-based therapeutics and driving the discovery of novel medicines for a wide range of diseases.

References

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.

- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.

- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.

- Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.

- Lala, A. K., & Kaul, R. (1997). Synthesis of orthogonally protected derivatives of 2,4-diaminobutanoic acid. Indian Journal of Chemistry - Section B, 36B(3), 233-235.

- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.

- Våbenø, J., & Luthman, K. (2003). Stereoselective synthesis of γ-amino acids. Current Organic Chemistry, 7(11), 1085-1100.

- Wessjohann, L. A., & Ruijter, E. (2005). Ionic liquids—new “solutions” for transition metal catalysis. Topics in Organometallic Chemistry, 1-33.

Sources

A Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Cornerstone for Complex Peptide and Peptidomimetic Synthesis

Abstract: This technical guide provides an in-depth analysis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral, non-proteinogenic amino acid derivative of critical importance in modern pharmaceutical and materials science research. We will dissect its core molecular properties, delve into the strategic rationale behind its unique dual-protection scheme, and explore its applications in sophisticated synthetic workflows. This document is intended for researchers, chemists, and drug development professionals who leverage advanced building blocks to construct novel peptides, peptidomimetics, and functionalized polymers.

Core Molecular Profile and Physicochemical Properties

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a derivative of 3,4-diaminobutyric acid, where the two amino functionalities are orthogonally protected. The C4 (gamma) amine is protected by a tert-butyloxycarbonyl (Boc) group, while the C3 (beta) amine is protected by a benzyloxycarbonyl (Z or Cbz) group. This specific arrangement on a chiral (R)-configured backbone makes it an exceptionally versatile synthetic intermediate.

Chemical Structure

The structural arrangement, particularly the orthogonal protecting groups at the C3 and C4 positions, is the foundation of this molecule's synthetic utility.

Caption: Chemical structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Quantitative Data Summary

The fundamental properties of this compound are summarized below, sourced from verified suppliers and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| CAS Number | 108919-51-3 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 134-140 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +12 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C, desiccated | [1] |

| Synonyms | Z-D-Dbu(Boc)-OH, Nβ-Z-Nγ-Boc-D-3,4-diaminobutyric acid | [1] |

The Causality of Orthogonal Protection: A Strategic Advantage

In complex multi-step syntheses, the ability to selectively deprotect one functional group in the presence of others is paramount. This is the principle of orthogonal protection . The choice of the Boc and Z groups on the diaminobutyric acid scaffold is a deliberate and powerful one, providing the synthetic chemist with independent control over two distinct reactive sites.

-

The Boc (tert-butyloxycarbonyl) Group: This protector is highly sensitive to acidic conditions. It is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA) in a non-aqueous solvent such as dichloromethane (DCM). This deprotection is clean and typically proceeds to completion at room temperature, leaving the Z group and peptide bonds intact.

-

The Z (Benzyloxycarbonyl) Group: In contrast, the Z group is stable to the acidic conditions used for Boc removal. Its cleavage requires a different chemical mechanism: catalytic hydrogenolysis. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). These conditions are orthogonal to Boc deprotection, as they do not affect the acid-labile group.

This orthogonality is not merely a convenience; it is an enabling strategy. It allows a chemist to build a molecular structure in a specific, predetermined sequence. One can, for example, elongate a peptide chain from the C4 amine (after Boc removal), then introduce a branch or conjugate a different molecule at the C3 amine (after subsequent Z group removal).

Caption: Orthogonal deprotection strategies for the subject molecule.

Applications in Research and Drug Development

The unique structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid make it a high-value building block in several advanced scientific fields.

Peptide Synthesis and Peptidomimetics

This compound is a cornerstone in the synthesis of complex peptides and peptidomimetics.[1] Its incorporation into a peptide sequence introduces a chiral scaffold that can be used to:

-

Induce specific secondary structures: The diamino acid can act as a turn-mimetic, constraining the peptide backbone into a desired conformation for receptor binding.

-

Create branched peptides: By sequentially deprotecting and coupling amino acids to the C3 and C4 amines, complex, multi-valent peptide structures can be assembled.

-

Enhance proteolytic stability: The non-standard backbone linkage can confer resistance to degradation by endogenous proteases, a critical requirement for therapeutic peptides.

Pharmaceutical Development and Medicinal Chemistry

In drug discovery, this molecule serves as a versatile starting point for creating small molecule therapeutics, particularly those targeting neurological disorders and cancer.[1] The rigid, stereodefined core can be elaborated to present pharmacophoric elements in a precise three-dimensional orientation, enhancing binding affinity and selectivity for a biological target.

Bioconjugation and Materials Science

The two distinct amino functionalities allow for its use as a heterobifunctional linker. For instance, one amine can be used to attach the molecule to a solid support or a polymer backbone, while the other remains available for conjugating a drug, a targeting ligand, or a fluorescent probe.[1] This is particularly valuable in creating advanced drug delivery systems and functionalized biomaterials.[1]

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a self-validating, conceptual workflow for incorporating (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a peptide sequence on a solid support. The causality of each step is explained to demonstrate field-proven logic.

Objective: To couple the title compound to a resin-bound dipeptide (e.g., Ala-Gly-Resin) and demonstrate the potential for selective chain elongation.

Materials:

-

Fmoc-Gly-Wang Resin

-

Fmoc-Ala-OH

-

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Reagent (Fmoc): 20% Piperidine in DMF

-

Deprotection Reagent (Boc): 50% TFA in DCM

Methodology:

-

Resin Preparation & First Amino Acid Coupling:

-

Action: Swell Fmoc-Gly-Wang resin in DMF.

-

Causality: Swelling the polystyrene beads is essential to expose the reactive sites for efficient chemistry.

-

Action: Deprotect the Fmoc group using 20% piperidine/DMF. Couple Fmoc-Ala-OH using HBTU/DIPEA.

-

Causality: This standard SPPS cycle builds the initial dipeptide backbone (Ala-Gly) onto the solid support.

-

-

Coupling of the Target Molecule:

-

Action: Deprotect the Fmoc group from the N-terminal Alanine using 20% piperidine/DMF to expose the free amine.

-

Causality: This prepares the peptide-resin for the next coupling step.

-

Action: Dissolve (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, HBTU, and DIPEA in DMF. Add this solution to the deprotected resin. Agitate for 2 hours.

-

Causality: The carboxylic acid of the title compound is activated by HBTU, allowing it to form a stable amide bond with the free amine of the resin-bound Alanine. DIPEA acts as an organic base to facilitate the reaction.

-

-

Verification and Orthogonal Elongation Point:

-

Action: At this stage, the resin-bound peptide is: (Boc-amino)-(Z-amino)-butyryl-Ala-Gly-Resin .

-

Causality: The molecule is now successfully incorporated. The chemist is at a critical decision point, enabled by the orthogonal protecting groups.

-

-

Pathway A - Elongation at C4:

-

Action: Treat a sample of the resin with 50% TFA in DCM for 30 minutes.

-

Causality: The acidic conditions will selectively cleave the Boc group, exposing the C4 amine while leaving the Z group untouched. The resulting structure is (H₂N)-(Z-amino)-butyryl-Ala-Gly-Resin . This new free amine is now ready for coupling the next amino acid in the sequence.

-

-

Pathway B - Elongation at C3:

-

Action: Treat a separate sample of the resin with H₂ gas over a Pd/C catalyst in a suitable solvent.

-

Causality: Catalytic hydrogenolysis will selectively cleave the Z group, exposing the C3 amine while leaving the acid-stable Boc group intact. The resulting structure is (Boc-amino)-(H₂N)-butyryl-Ala-Gly-Resin . This allows for the creation of a peptide branch at the C3 position.

-

Conclusion

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than a simple chemical; it is a sophisticated tool that provides synthetic chemists with a high degree of control over molecular architecture. Its value is derived directly from the rational design of its stereochemistry and, most importantly, its orthogonal protection scheme. For professionals in drug development and advanced materials, mastering the application of such building blocks is essential for creating the next generation of complex, functional molecules.

References

Sources

An In-Depth Technical Guide to the Solubility Profile of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Introduction

In the landscape of drug development and complex organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. Solubility dictates the medium in which a reaction can be performed, influences purification strategies, and fundamentally impacts the bioavailability and formulation of a final drug product. This guide provides a comprehensive technical overview of the solubility profile of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a structurally complex, dually-protected amino acid derivative.

This molecule, with its chiral center and bulky, nonpolar protecting groups—tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z)—presents a unique case study in solubility. Its structure embodies a delicate balance between the polar carboxylic acid backbone and the hydrophobic nature of its protecting moieties. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its determination, present a plausible solubility profile across a range of solvents, and offer an expert analysis of the structure-solubility relationship. The insights herein are tailored for researchers, chemists, and formulation scientists engaged in the meticulous work of bringing new chemical entities from the bench to production.

Physicochemical Characterization of the Solute

A molecule's solubility is intrinsically linked to its structure. A thorough analysis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is the first step in predicting and understanding its behavior in various solvents.

-

Chemical Structure:

-

Backbone: A four-carbon butyric acid chain provides a polar carboxylic acid group (-COOH), which is a hydrogen bond donor and acceptor.

-

Protecting Groups:

-

Boc (tert-Butoxycarbonyl): Attached at the 4-amino position, this group is bulky and aliphatic, contributing significant nonpolar character. The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1][2]

-

Z (Benzyloxycarbonyl or Cbz): Attached at the 3-amino position, this group contains a benzyl ring, rendering it largely nonpolar and hydrophobic. The Z group is stable to mildly acidic and basic conditions but can be removed by catalytic hydrogenation.[3][4]

-

-

Amide Linkages: The carbamate linkages of the Boc and Z groups contain polar C=O and N-H bonds capable of participating in dipole-dipole interactions and hydrogen bonding.

-

-

Predicted Properties:

-

Molecular Weight: Approximately 380.42 g/mol .

-

Overall Character: The molecule is amphiphilic, but the large, hydrophobic surface area contributed by the Boc and Z groups is expected to dominate its solubility behavior, favoring dissolution in organic solvents over aqueous media. Unprotected amino acids are typically zwitterionic and soluble in water but insoluble in nonpolar organic solvents.[5] The protection of the amino groups masks this zwitterionic character, drastically altering the solubility profile.[6]

-

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility theory.[7][8][9] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For a molecule as complex as (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, solubility is a nuanced interplay of intermolecular forces between the solute and solvent molecules.

-

For Dissolution to Occur: The energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

-

Key Intermolecular Forces:

-

Hydrogen Bonding: Crucial for solubility in protic solvents (e.g., water, methanol). The carboxylic acid group is the primary site for hydrogen bonding.

-

Dipole-Dipole Interactions: Occur between the polar functional groups (carboxyl, amides) and polar solvent molecules (e.g., acetone, DMSO).

-

Van der Waals Forces (London Dispersion): The primary forces of attraction between the nonpolar Boc and Z groups and nonpolar solvent molecules (e.g., dichloromethane, toluene).

-

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, a standardized and reproducible method for determining solubility is essential. The Shake-Flask Method is considered the gold standard for measuring equilibrium solubility due to its reliability and directness.[10][11][12]

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to a series of vials, each containing a known volume of a specific test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium between the solid and dissolved states is reached.[11][13] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer changes.[12]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended microcrystals.[10]

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Take care not to disturb the solid pellet.

-

Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the dissolved compound in the saturated solution, which represents its equilibrium solubility.

Experimental Workflow Diagram

Caption: Dominant intermolecular forces influencing solubility.

Practical Implications and Conclusion

The solubility profile of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid provides critical guidance for its practical application:

-

Reaction Chemistry: For subsequent synthetic steps, solvents such as DCM, THF, and DMF are excellent choices to ensure the homogeneity of the reaction mixture. [14]* Purification: The low solubility in protic solvents like methanol or ethanol, and especially in water, can be exploited for purification. The product could potentially be precipitated or crystallized from a concentrated solution in DCM or ethyl acetate by the addition of a non-solvent like heptane or cold methanol.

-

Drug Development: Should this molecule be a final API, its poor aqueous solubility presents a significant formulation challenge. Strategies such as salt formation (by deprotonating the carboxylic acid), co-solvents, or amorphous solid dispersions would be necessary to achieve adequate bioavailability.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

StudyCrumb. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 23(3), 306–314. Retrieved from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Kumar, M. A. (2007). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 4(5), 358-361. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

-

Reddit. (2020, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

Avdeef, A. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International Journal of Pharmaceutics, 298(2), 209-217. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. peptide.com [peptide.com]

Unveiling the Therapeutic Potential of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Guide to Putative Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral γ-amino acid derivative, stands as a compelling scaffold for novel therapeutic development. Its structural resemblance to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with its classification as a β-amino acid, places it at the crossroads of several key signaling pathways implicated in a spectrum of pathologies. This technical guide provides an in-depth exploration of the potential therapeutic targets for this molecule, drawing upon established knowledge of structurally and functionally related compounds. We delve into the rationale behind targeting specific neuronal channels, enzymes, and transporters within the GABAergic system, as well as the broader potential in oncology and metabolic diseases. This document is intended to serve as a foundational resource for researchers, offering both theoretical grounding and practical, detailed protocols to empirically validate these promising therapeutic avenues.

Introduction: The Scientific Rationale for Investigating (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

The quest for novel therapeutics with improved efficacy and safety profiles has led to a growing interest in non-natural amino acid scaffolds. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a di-protected derivative of 3,4-diaminobutyric acid, a molecule that is not only a structural analog of GABA but also a β-amino acid. This unique combination of chemical features suggests a diverse range of potential biological activities.

-

As a GABA Analog: The GABAergic system is the primary inhibitory network in the central nervous system (CNS), and its dysregulation is linked to numerous neurological and psychiatric conditions, including epilepsy, anxiety, neuropathic pain, and neurodegenerative diseases.[1] GABA analogs are a well-established class of drugs that modulate this system through various mechanisms.[2]

-

As a β-Amino Acid Building Block: The incorporation of β-amino acids into peptides results in "foldamers" with predictable secondary structures that are resistant to proteolytic degradation.[3] This property makes them ideal candidates for developing therapeutics that target protein-protein interactions, which are often considered "undruggable" with traditional small molecules.[4][5] Peptides containing β-amino acids have shown promise in oncology, virology, and endocrinology.[3]

This guide will systematically explore the most promising therapeutic targets for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, categorized by their primary mechanism of action. For each target, we will provide the scientific rationale, a summary of the potential therapeutic indications, and a detailed experimental protocol for validation.

Potential Therapeutic Targets in the Central Nervous System

The structural similarity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to GABA strongly suggests that its primary therapeutic potential may lie within the CNS. The following sections detail key components of the GABAergic system that represent high-priority targets.

Voltage-Gated Calcium Channels (VGCCs)

Rationale: Many successful GABA analog drugs, such as gabapentin and pregabalin, do not act directly on GABA receptors. Instead, their primary mechanism of action is the binding to the α2δ subunit of voltage-gated calcium channels.[6][7][8] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate. This mechanism is particularly effective in treating neuropathic pain and certain types of epilepsy.[2] Given that (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a GABA analog, it is plausible that it could also modulate VGCC activity.

Therapeutic Indications:

-

Neuropathic Pain

-

Epilepsy

-

Anxiety Disorders

-

Fibromyalgia

Experimental Validation:

A crucial first step in validating VGCCs as a target is to perform a competitive binding assay to determine if the compound of interest can displace a known α2δ ligand.

Protocol 1: Competitive Radioligand Binding Assay for the α2δ Subunit of VGCCs

Objective: To determine the binding affinity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to the α2δ subunit of VGCCs.

Materials:

-

Membrane preparations from cells overexpressing the α2δ-1 subunit.

-

[³H]-gabapentin (radioligand).

-

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid (test compound).

-

Unlabeled gabapentin (positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Methodology:

-

Compound Preparation: Prepare a stock solution of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-gabapentin at a concentration near its Kd, and varying concentrations of the test compound or unlabeled gabapentin.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| (R)-4-(Boc-amino)-3-(Z-amino)butyric acid | [Experimental Value] | [Calculated Value] |

| Gabapentin (Positive Control) | [Experimental Value] | [Calculated Value] |

Workflow Diagram:

Caption: Workflow for VGCC competitive binding assay.

GABA Transporters (GATs)

Rationale: GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[9][10] Inhibition of GATs, particularly GAT-1, leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[11] Tiagabine is a clinically approved GAT-1 inhibitor used in the treatment of epilepsy.[9] Given its structural similarity to GABA, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid could potentially interact with and inhibit one or more of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Therapeutic Indications:

-

Epilepsy

-

Anxiety Disorders

-

Sleep Disorders

-

Chronic Pain

Experimental Validation:

A functional assay measuring the uptake of radiolabeled GABA into cells expressing specific GAT subtypes is a robust method to assess the inhibitory potential of the test compound.

Protocol 2: [³H]-GABA Uptake Assay in GAT-Expressing Cells

Objective: To determine if (R)-4-(Boc-amino)-3-(Z-amino)butyric acid inhibits GABA uptake by specific GAT subtypes.

Materials:

-

Cell lines stably expressing individual GAT subtypes (e.g., HEK293-GAT-1, HEK293-GAT-3).

-

[³H]-GABA.

-

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

-

Known GAT inhibitors (e.g., Tiagabine for GAT-1).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Lysis buffer.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Methodology:

-

Cell Culture: Plate the GAT-expressing cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound or a known inhibitor for 10-15 minutes at 37°C.

-

Uptake Initiation: Add [³H]-GABA to each well to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to stop the reaction.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of the test compound.

Data Presentation:

| Compound | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |

| (R)-4-(Boc-amino)-3-(Z-amino)butyric acid | [Experimental Value] | [Experimental Value] |

| Tiagabine (Control) | [Experimental Value] | [Experimental Value] |

GABA Transaminase (GABA-T)

Rationale: GABA-T is the primary enzyme responsible for the catabolism of GABA.[12][13] Inhibition of GABA-T leads to an accumulation of GABA in the brain.[12] Vigabatrin is an irreversible inhibitor of GABA-T used in the treatment of epilepsy.[14] The structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid may allow it to interact with the active site of GABA-T.

Therapeutic Indications:

-

Refractory Epilepsy

-

Infantile Spasms

-

Addiction Disorders

Experimental Validation:

An enzymatic assay that measures the activity of purified GABA-T in the presence of the test compound can directly assess its inhibitory potential.

Protocol 3: In Vitro GABA-T Enzymatic Assay

Objective: To determine if (R)-4-(Boc-amino)-3-(Z-amino)butyric acid inhibits the enzymatic activity of GABA-T.

Materials:

-

Purified GABA-T enzyme.

-

GABA (substrate).

-

α-ketoglutarate (co-substrate).

-

NADP⁺.

-

Succinic semialdehyde dehydrogenase (SSADH).

-

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

-

Vigabatrin (positive control).

-

Spectrophotometer.

Methodology:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, α-ketoglutarate, NADP⁺, and SSADH.

-

Pre-incubation: Add varying concentrations of the test compound or Vigabatrin to the reaction mixture and pre-incubate with the GABA-T enzyme.

-

Reaction Initiation: Initiate the reaction by adding GABA.

-

Spectrophotometric Measurement: Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time. The rate of the reaction is proportional to the GABA-T activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

| Compound | GABA-T IC₅₀ (µM) |

| (R)-4-(Boc-amino)-3-(Z-amino)butyric acid | [Experimental Value] |

| Vigabatrin (Control) | [Experimental Value] |

Potential Therapeutic Targets Beyond the CNS

The versatility of the β-amino acid scaffold suggests that the therapeutic applications of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid may extend beyond neurological disorders.

Dipeptidyl Peptidase-IV (DPP-IV)

Rationale: DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[15] Inhibition of DPP-IV increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[16] Several DPP-IV inhibitors, known as "gliptins," are widely used for the treatment of type 2 diabetes.[17] The fact that a structurally related β-amino acid is a key intermediate in the synthesis of the DPP-IV inhibitor Sitagliptin provides a strong rationale for investigating (R)-4-(Boc-amino)-3-(Z-amino)butyric acid as a potential DPP-IV inhibitor.

Therapeutic Indications:

-

Type 2 Diabetes Mellitus

-

Inflammatory Diseases

-

Cancer[15]

Experimental Validation:

A fluorometric enzymatic assay is a common and sensitive method for screening potential DPP-IV inhibitors.

Protocol 4: Fluorometric DPP-IV Inhibition Assay

Objective: To assess the inhibitory activity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid against DPP-IV.

Materials:

-

Recombinant human DPP-IV.

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

-

Sitagliptin (positive control).

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Fluorescence plate reader.

Methodology:

-

Assay Setup: In a 96-well black plate, add the assay buffer, varying concentrations of the test compound or Sitagliptin, and the DPP-IV enzyme.

-

Pre-incubation: Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the reaction velocity (rate of increase in fluorescence) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Signaling Pathway Diagram:

Caption: DPP-IV inhibition pathway.

Protein-Protein Interactions in Oncology

Rationale: As a building block for β-peptides, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid can be incorporated into peptidomimetics designed to disrupt key protein-protein interactions (PPIs) that drive cancer progression.[4] One of the most well-studied examples is the interaction between the pro-apoptotic BH3 domain-only proteins and the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[5] Peptides that mimic the BH3 domain can bind to Bcl-2, liberating pro-apoptotic proteins and inducing apoptosis in cancer cells. The proteolytic resistance of β-peptides makes them particularly attractive for this application.[3]

Therapeutic Indications:

-

Various Cancers (e.g., lymphomas, leukemias, solid tumors)

Experimental Validation:

A fluorescence polarization assay is a powerful tool to quantify the disruption of a PPI by a test compound in a solution-based format.

Protocol 5: Fluorescence Polarization Assay for Bcl-2/BH3 Domain Interaction

Objective: To determine if a peptide containing (R)-4-(Boc-amino)-3-(Z-amino)butyric acid can inhibit the interaction between a Bcl-2 family protein and a BH3 domain peptide.

Materials:

-

Recombinant Bcl-xL protein.

-

Fluorescently labeled BH3 domain peptide (e.g., fluorescein-labeled Bak-BH3).

-

Peptide synthesized with (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

-

A known BH3 mimetic (e.g., ABT-737) as a positive control.

-

Assay buffer.

-

Fluorescence polarization plate reader.

Methodology:

-

Assay Setup: In a 96-well black plate, add the assay buffer, the fluorescently labeled BH3 peptide, and varying concentrations of the test peptide or the positive control.

-

Reaction Initiation: Add the Bcl-xL protein to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. A high polarization value indicates that the fluorescent peptide is bound to the larger protein. A low polarization value indicates that it has been displaced.

-

Data Analysis: Plot the change in fluorescence polarization against the log concentration of the test peptide to determine the IC₅₀ value.

Logical Relationship Diagram:

Caption: Mechanism of PPI inhibition for apoptosis induction.

Conclusion and Future Directions

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a molecule of significant therapeutic interest due to its dual identity as a GABA analog and a β-amino acid building block. This guide has outlined a series of high-priority, plausible therapeutic targets and provided detailed, actionable protocols for their validation. The initial research focus should be on elucidating the compound's activity within the GABAergic system, particularly its potential to modulate VGCCs, GATs, and GABA-T. Concurrently, its potential as a DPP-IV inhibitor warrants thorough investigation, given the structural precedent.

Future work should involve synthesizing peptidomimetics incorporating this novel amino acid to explore its potential in modulating protein-protein interactions for applications in oncology and other disease areas. The successful validation of any of these targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a new class of therapeutics.

References

-

Gabapentinoid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

-

Uusi-Oukari, M., & Korpi, E. R. (2010). GABA(A) Receptor Subtypes as Targets for Neuropsychiatric Drug Development. Pharmacological Reviews, 62(3), 411-440. [Link]

-

Lo Dico, A., & Puopolo, M. (2023). Novel therapeutic approaches to target neurodegeneration. Journal of Neurochemistry, 165(6), 735-755. [Link]

-

Schousboe, A., Madsen, K. K., & White, H. S. (2003). GABA transporters and GABA-transaminase as drug targets. Current Medicinal Chemistry, 10(15), 1335-1343. [Link]

-

Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. [Link]

-

Kushner, S. A., et al. (2003). Dipeptidyl peptidase IV as a therapeutic target in ischemia/reperfusion injury. Current Opinion in Investigational Drugs, 4(8), 989-995. [Link]

-

Dolphin, A. C. (2012). Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1599), 2085-2099. [Link]

-

Kavianinia, I., & Sarwar, M. (2023). Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. International Journal of Molecular Sciences, 24(13), 10987. [Link]

-

Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

-

Saravanan, R., et al. (2012). GABA transporters as targets for new drugs. Future Medicinal Chemistry, 4(16), 2083-2097. [Link]

-

Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work? Retrieved January 22, 2026, from [Link]

-

Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 12(6), 727-734. [Link]

-

Catterall, W. A., & Swanson, T. M. (2015). Voltage-gated calcium channels: Their discovery, function and importance as drug targets. Brain and Neuroscience Advances, 9, 1-10. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). The GABAA receptor: a target of pharmacologically active molecules. Frontiers in Pharmacology, 6, 4. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic candidates targeting GABAA? Retrieved January 22, 2026, from [Link]

-

Cambridge Healthtech Institute. (n.d.). Neurodegeneration Targets. Discovery On Target. Retrieved January 22, 2026, from [Link]

-

Palma, E., et al. (2021). Regulation of GABAA Receptors Induced by the Activation of L-Type Voltage-Gated Calcium Channels. International Journal of Molecular Sciences, 22(13), 7018. [Link]

-

Da Settimo, F., et al. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. Current Medicinal Chemistry, 14(25), 2680-2701. [Link]

-

Kavianinia, I., & Sarwar, M. (Eds.). (n.d.). Special Issue : Peptide-Based Drugs for Cancer Therapies. MDPI. Retrieved January 22, 2026, from [Link]

-

Gellman, S. H. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

-

Loscher, W. (1982). GABA transaminase inhibitors. Biochemical Pharmacology, 31(6), 839-844. [Link]

-

Rahman, M. A., & Rahman, M. S. (2023). Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis. Journal of Personalized Medicine, 13(1), 127. [Link]

-

Dolphin, A. C. (2012). Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1599), 2085-2099. [Link]

-

Harrington Discovery Institute. (2024, October 28). Targeting Cancer with Innovative Peptide PROTACs [Video]. YouTube. [Link]

-

Sadowsky, J. D., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Journal of the American Chemical Society, 130(20), 6416-6417. [Link]

-

Ricci, C. (Ed.). (n.d.). Special Issue : Neurodegenerative Disease: From Molecular Basis to Therapy, 4th Edition. MDPI. Retrieved January 22, 2026, from [Link]

-

Sałat, K., & Kulig, K. (2011). GABA transporters as targets for new drugs. Future Medicinal Chemistry, 3(2), 211-222. [Link]

-

GABAA receptor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Gajcy, K., Lochyński, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

-

Kavianinia, I., & Sarwar, M. (2023). Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989. Cancers, 15(23), 5693. [Link]

-

Sino Biological. (2022, October 26). Exploring new therapeutic targets and biomarkers for neurodegenerative disorders. [Link]

-

Taylor & Francis. (n.d.). GABA transaminase inhibitor – Knowledge and References. Retrieved January 22, 2026, from [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved January 22, 2026, from [Link]

-

Kim, D., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 1-13. [Link]

-

Galvan, A., & Ku, J. (2012). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Frontiers in Neuroanatomy, 6, 39. [Link]

-

Sharma, S., et al. (2014). Critical role of Dipeptidyl Peptidase IV: A therapeutic target for cancer & diabetes. Journal of Diabetes & Metabolic Disorders, 13(1), 87. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 7. Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GABA transporters and GABA-transaminase as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA transporters as targets for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 13. scbt.com [scbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: Synthesis, Stereochemistry, and Applications

This guide provides a comprehensive overview of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral γ-amino acid derivative with significant potential in synthetic and medicinal chemistry. We will delve into the strategic importance of its structural features, explore its synthetic pathways, and discuss its applications as a valuable building block in drug discovery and peptide research.

Introduction: The Significance of Stereochemically Defined Diamino Acids

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid belongs to the class of vicinal diamino acids, which are crucial structural motifs in numerous biologically active compounds.[1][2] The precise spatial arrangement of the two amino groups, along with the defined stereochemistry at the chiral center, makes this molecule a powerful tool for constructing complex molecular architectures with specific biological functions.

Non-proteinogenic amino acids, such as this diamino acid derivative, are fundamental building blocks in modern medicinal chemistry.[3] Their incorporation into peptides can modulate secondary and tertiary structures, enhance stability against enzymatic degradation, and introduce novel binding interactions with biological targets.[1] The presence of two differentially protected amino groups in (R)-4-(Boc-amino)-3-(Z-amino)butyric acid allows for selective chemical modifications, making it a versatile precursor for a wide range of applications.

A Historical Perspective: The Convergence of Diamino Acid Synthesis and Protecting Group Strategy

While a specific, documented "discovery" of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is not prominent in the scientific literature, its existence and utility are the culmination of decades of advances in two key areas of organic chemistry: the asymmetric synthesis of amino acids and the development of orthogonal protecting group strategies.

The journey to synthesize complex amino acids began in the early 19th century with the isolation of the first amino acids from natural sources.[4] However, the ability to create stereochemically pure, non-natural amino acids, particularly those with multiple functional groups like diamino acids, is a more recent achievement. The development of methods like the Mannich reaction and the derivatization of natural chiral compounds has enabled chemists to access a vast array of these valuable building blocks.[5]